![molecular formula C19H28ClN3O3 B584148 Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1797008-41-3](/img/structure/B584148.png)

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

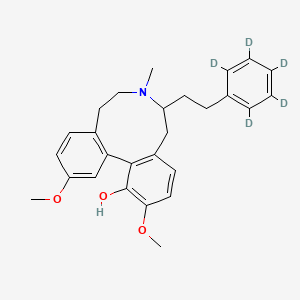

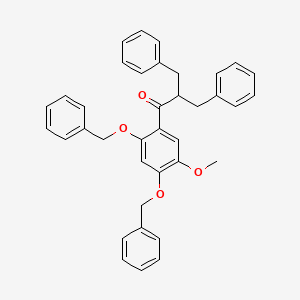

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a chemical compound with the molecular formula C19H28ClN3O3 . It is related to the compound known as Bilastine, which is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and urticaria (hives) .

Synthesis Analysis

The synthesis of related compounds involves the reaction of a benzimidazole intermediate with a tosylated oxazole intermediate in the presence of sodium carbonate . This is followed by a reaction with 1-chloro-2-ethoxyethane to provide an oxazole-protected compound . The specific synthesis process for Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is represented by its molecular formula, C19H28ClN3O3 . Detailed structural analysis is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Interleukin-5 Inhibition

Benzimidazole analogs, including those similar to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have shown significant inhibitory activity against interleukin-5 (IL-5). These compounds, such as 2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol, exhibit potent IL-5 inhibition and possess hydroxyethylaminomethyl groups crucial for this activity (Boggu, Kim, & Jung, 2019).

Neuroexcitant Analog Synthesis

In the synthesis of neuroexcitant compounds, analogs related to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate have been explored. For instance, the enantioselective synthesis of ATPA, an analogue of neuroexcitant AMPA, has been achieved using intermediates similar to the mentioned compound (Pajouhesh et al., 2000).

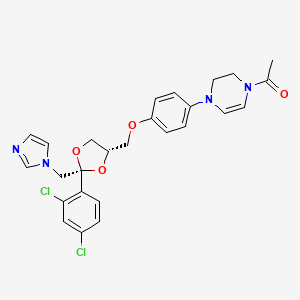

Antifungal Properties

Certain benzimidazole derivatives, akin to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have demonstrated effectiveness against Candida albicans. These compounds, such as (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, exhibit potent antifungal activity, suggesting potential use in new antifungal developments (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

Tuberculostatic Activity

Modifications of benzimidazole compounds, including those structurally related to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have been investigated for tuberculostatic activity. Alkylation of 2-(trifluoromethyl)-1H-benzimidazole has led to compounds with moderate tuberculostatic properties, highlighting the potential of these compounds in tuberculosis research (Shchegol'kov et al., 2013).

Antiprotozoal Activity

4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates, compounds with similarities to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have been synthesized and evaluated for their antiprotozoal activity. These compounds show promising results against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential in antiprotozoal drug development (Weis et al., 2014).

Eigenschaften

IUPAC Name |

propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN3O3/c1-14(2)26-19(25)6-4-5-18-21-16-13-15(7-8-17(16)22(18)3)23(10-9-20)11-12-24/h7-8,13-14,24H,4-6,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWLXAXYEAACJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[5-13C]Xylose](/img/structure/B584065.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)

![D-[1-13C]xylulose](/img/structure/B584081.png)

![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)